1-(4-phenoxyphenyl)tetrazole
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Overview
Description
1-(4-Phenoxyphenyl)tetrazole is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This unique structure imparts significant chemical stability and reactivity, making tetrazoles valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Phenoxyphenyl)tetrazole can be synthesized through several methods. One common approach involves the reaction of 4-phenoxyaniline with sodium azide and triethyl orthoformate under acidic conditions. This reaction typically proceeds through the formation of an intermediate azide, which then cyclizes to form the tetrazole ring .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as zinc salts or L-proline may be used to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(4-phenoxyphenyl)tetrazole undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the tetrazole ring into amine derivatives.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products:
Oxidation: Nitro derivatives of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
1-(4-phenoxyphenyl)tetrazole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-phenoxyphenyl)tetrazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as cytochrome P450, leading to antifungal or antibacterial effects. The tetrazole ring’s electron-rich nature allows it to form stable complexes with metal ions, which can be exploited in coordination chemistry .
Comparison with Similar Compounds
- 5-Phenyl-1H-tetrazole
- 1-(4-Methoxyphenyl)tetrazole
- 1-(4-Chlorophenyl)tetrazole
Comparison: 1-(4-phenoxyphenyl)tetrazole is unique due to the presence of the phenoxy group, which imparts distinct electronic and steric properties. This makes it more versatile in substitution reactions compared to its analogs. Additionally, the phenoxy group enhances the compound’s solubility in organic solvents, making it more suitable for certain applications .
Properties
IUPAC Name |
1-(4-phenoxyphenyl)tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O/c1-2-4-12(5-3-1)18-13-8-6-11(7-9-13)17-10-14-15-16-17/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCTYXFSSLOKFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C=NN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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